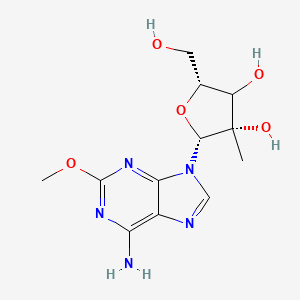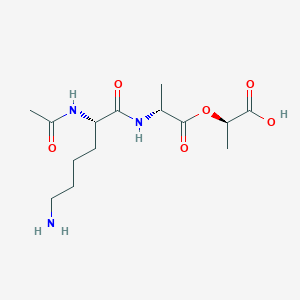
Topoisomerase II inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II inhibitor 6 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the DNA. Inhibitors of topoisomerase II are of significant interest in cancer therapy due to their ability to disrupt these processes, leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 6 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Common synthetic routes include:
Formation of the core scaffold: This often involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Large reactors are used to carry out the reactions under controlled conditions.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Topoisomerase II inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase II in DNA replication and repair.
Biology: Employed in research to understand the mechanisms of cell division and the effects of DNA damage on cellular processes.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Wirkmechanismus
Topoisomerase II inhibitor 6 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the enzyme-DNA complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell death pathways, making this compound effective in inhibiting cancer cell proliferation. The molecular targets and pathways involved include:
Topoisomerase II enzyme: The primary target of the inhibitor.
DNA damage response pathways: Activation of pathways that detect and respond to DNA damage, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Topoisomerase II inhibitor 6 is unique compared to other similar compounds due to its specific binding affinity and mechanism of action. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor with a different chemical structure and mechanism of action.
Doxorubicin: Another topoisomerase II inhibitor that also intercalates into DNA, causing additional DNA damage.
Mitoxantrone: A topoisomerase II inhibitor with a distinct structure and mode of action, used in the treatment of various cancers.
Eigenschaften
Molekularformel |
C19H18N4O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
7-[2-(dimethylamino)ethylamino]indolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C19H18N4O2/c1-22(2)11-10-20-14-8-5-9-15-16(14)17(24)18-21-13-7-4-3-6-12(13)19(25)23(15)18/h3-9,20H,10-11H2,1-2H3 |
InChI-Schlüssel |
HOWBMJAMTGIXDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=C2C(=CC=C1)N3C(=NC4=CC=CC=C4C3=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)








![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


